5-Ethyl-1,3,4-oxadiazol-2-OL

Vue d'ensemble

Description

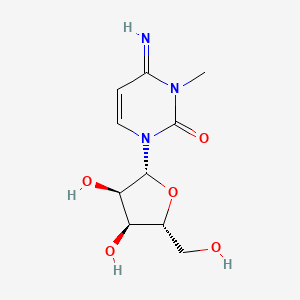

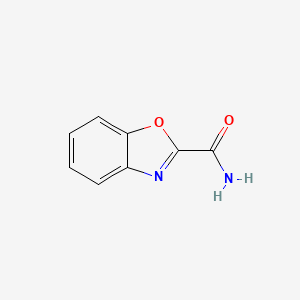

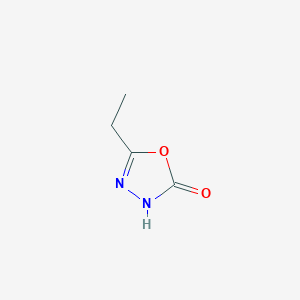

5-Ethyl-1,3,4-oxadiazol-2-OL (5-EODOL) is an organic compound belonging to the oxadiazole family. It is a colorless, odorless, and water-soluble compound that is widely used in a variety of scientific research applications. It is also known as 5-ethyl-2-oxadiazole and this compound. 5-EODOL has a wide range of applications, including in the synthesis of other compounds, as a catalyst in organic synthesis, and in the study of biochemical and physiological properties.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles, similar to 5-Ethyl-1,3,4-oxadiazol-2-OL, have been synthesized as building blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones. This synthesis involves a one-pot sequential N-acylation/dehydrative cyclization process, highlighting the versatility of such compounds in organic synthesis (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Corrosion Inhibition

- Derivatives of 1,3,4-oxadiazole, such as those related to this compound, have been investigated for their corrosion inhibition properties. Studies reveal their effectiveness in protecting mild steel in sulphuric acid, suggesting potential industrial applications (Ammal, Prajila, & Joseph, 2018).

Antibacterial Properties

- N-Substituted derivatives of 1,3,4-oxadiazol compounds show moderate to significant antibacterial activity, indicating the potential use of this compound in developing new antibacterial agents (Khalid et al., 2016).

- Synthesized 1,3,4-oxadiazoles, similar in structure to this compound, have demonstrated remarkable antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Fungicidal Activity

- Certain 1,3,4-oxadiazole derivatives, related to this compound, have been evaluated for their fungicidal activity against diseases like rice sheath blight, demonstrating their potential in agricultural applications (Chen, Li, & Han, 2000).

Safety and Hazards

Orientations Futures

The future directions for the research and development of “5-Ethyl-1,3,4-oxadiazol-2-OL” and its derivatives could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

Mécanisme D'action

Target of Action

5-Ethyl-1,3,4-oxadiazol-2-OL is a derivative of the 1,3,4-oxadiazole scaffold, which is known to possess a wide variety of biological activities . The primary targets of this compound are enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in various biological processes, including DNA replication, gene expression, and cell proliferation .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it can inhibit the activity of growth factors, enzymes, and kinases, contributing to its antiproliferative effects . The interaction of this compound with these enzymes can lead to changes in their function, thereby affecting the biological processes they regulate .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. For example, the inhibition of thymidylate synthase can disrupt DNA synthesis, while the inhibition of HDAC can affect gene expression . These disruptions can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of various biochemical pathways .

Analyse Biochimique

Biochemical Properties

5-Ethyl-1,3,4-oxadiazol-2-OL plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to exhibit significant binding affinity towards enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase . These interactions often involve non-covalent bonding, such as hydrogen bonding and van der Waals forces, which facilitate the compound’s ability to modulate enzyme activity. For instance, the inhibition of thymidylate synthase by this compound can lead to the disruption of DNA synthesis, thereby exhibiting potential anticancer effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it can alter gene expression by inhibiting histone deacetylase, leading to changes in chromatin structure and transcriptional activity . These cellular effects highlight the potential of this compound as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase II and thymidylate synthase . By binding to the active sites of these enzymes, this compound prevents their normal function, leading to the accumulation of DNA damage and subsequent cell death. Additionally, the compound’s interaction with histone deacetylase results in the acetylation of histones, thereby promoting a more relaxed chromatin structure and increased gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, this compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to the compound has been associated with persistent changes in gene expression and cellular metabolism, indicating potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites that are subsequently conjugated with sulfate or glucuronic acid for excretion . These metabolic processes are crucial for the compound’s detoxification and elimination from the body, ensuring that it does not accumulate to toxic levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound can cross cellular membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and histone proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it affects mitochondrial function and induces apoptosis . These localization patterns are often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action .

Propriétés

IUPAC Name |

5-ethyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOOCOAXYKESPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559442 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37463-36-8 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.